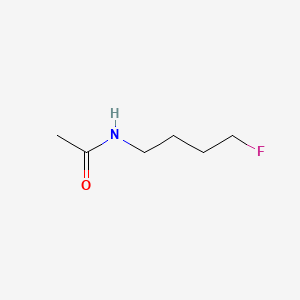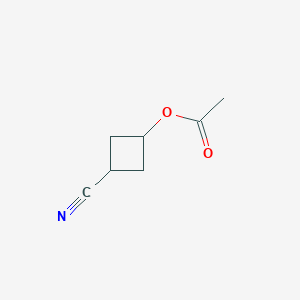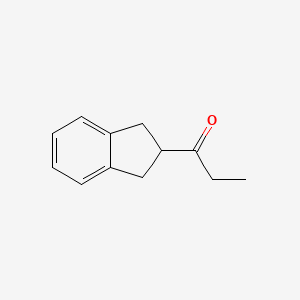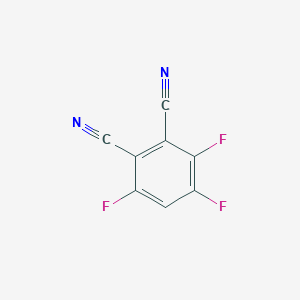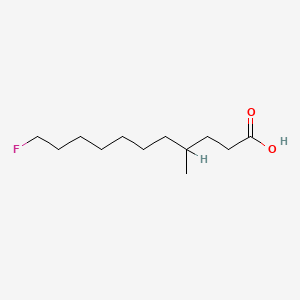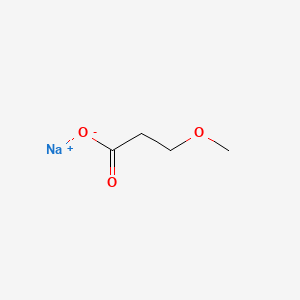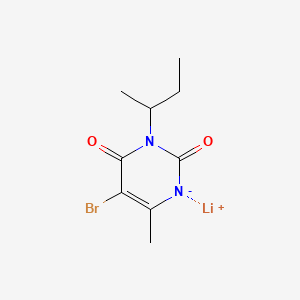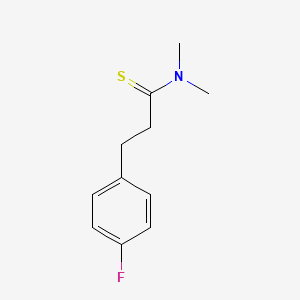
7-O-Acetyllycopsamine N-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-O-Acetyllycopsamine N-oxide is a pyrrolizidine alkaloid, a class of naturally occurring compounds found in various plant species. These alkaloids are known for their complex structures and diverse biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-O-Acetyllycopsamine N-oxide typically involves the acetylation of lycopsamine followed by oxidation. The acetylation process can be carried out using acetic anhydride in the presence of a base such as pyridine. The oxidation step is often achieved using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid .
Industrial Production Methods: Industrial production of this compound is less common due to its complex structure and the need for precise reaction conditions. it can be extracted from plants known to contain this compound, such as those in the Boraginaceae family. Advanced chromatographic techniques are employed to isolate and purify the compound .
Analyse Des Réactions Chimiques
Types of Reactions: 7-O-Acetyllycopsamine N-oxide undergoes various chemical reactions, including:
Oxidation: Conversion to other N-oxide derivatives.
Reduction: Reduction to the corresponding amine.
Substitution: Nucleophilic substitution reactions at the acetyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products:
Oxidation: Other N-oxide derivatives.
Reduction: Lycopsamine.
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
7-O-Acetyllycopsamine N-oxide has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of pyrrolizidine alkaloids.
Biology: Studied for its potential toxicological effects and its role in plant defense mechanisms.
Medicine: Investigated for its potential therapeutic properties, although its toxicity limits its use.
Industry: Utilized in the development of analytical methods for detecting pyrrolizidine alkaloids in food and herbal products .
Mécanisme D'action
The mechanism of action of 7-O-Acetyllycopsamine N-oxide involves its interaction with cellular components, leading to various biological effects. It is known to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition can lead to increased levels of acetylcholine, affecting neurotransmission. Additionally, its toxic effects are attributed to its ability to form DNA adducts, leading to genotoxicity and hepatotoxicity .
Comparaison Avec Des Composés Similaires
- Lycopsamine N-oxide
- Echimidine N-oxide
- 7-O-Angeloyllycopsamine N-oxide
- Heliosupine N-oxide
Comparison: 7-O-Acetyllycopsamine N-oxide is unique due to its specific acetyl group at the 7-O position, which distinguishes it from other pyrrolizidine alkaloids. This structural difference can influence its biological activity and toxicity. For example, echimidine N-oxide and heliosupine N-oxide have different substituents, leading to variations in their pharmacological and toxicological profiles .
Propriétés
Formule moléculaire |
C17H27NO7 |
|---|---|
Poids moléculaire |
357.4 g/mol |
Nom IUPAC |
[(7R,8R)-7-acetyloxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate |
InChI |
InChI=1S/C17H27NO7/c1-10(2)17(22,11(3)19)16(21)24-9-13-5-7-18(23)8-6-14(15(13)18)25-12(4)20/h5,10-11,14-15,19,22H,6-9H2,1-4H3/t11-,14+,15+,17-,18?/m0/s1 |
Clé InChI |
LQRKAEIDKZNCJO-RASWQUIPSA-N |
SMILES isomérique |
C[C@@H]([C@@](C(C)C)(C(=O)OCC1=CC[N+]2([C@H]1[C@@H](CC2)OC(=O)C)[O-])O)O |
SMILES canonique |
CC(C)C(C(C)O)(C(=O)OCC1=CC[N+]2(C1C(CC2)OC(=O)C)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


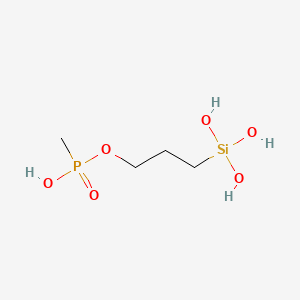

![benzyl 4-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]piperazine-1-carboxylate;(E)-but-2-enedioic acid](/img/structure/B13420684.png)
![2-[(4-Fluorobenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13420686.png)

![(3Z)-3-[[4-(dimethylamino)phenyl]methylidene]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B13420698.png)
